2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride
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Overview
Description
2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C10H17ClN2. It is known for its unique structure, which includes a pyridine ring and a dimethylated amine group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with 2,2-dimethylpropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled environments to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives[][4].
Scientific Research Applications
2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride
- 2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine dihydrochloride
- N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine
Uniqueness
2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride is unique due to its specific structural features, such as the position of the pyridine ring and the dimethylated amine group. These structural characteristics contribute to its distinct chemical properties and potential biological activities, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H17ClN2 |
---|---|
Molecular Weight |
200.71 g/mol |
IUPAC Name |
2,2-dimethyl-1-pyridin-3-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)9(11)8-5-4-6-12-7-8;/h4-7,9H,11H2,1-3H3;1H |
InChI Key |
FZGBQYBWXRMDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CN=CC=C1)N.Cl |
Origin of Product |
United States |
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